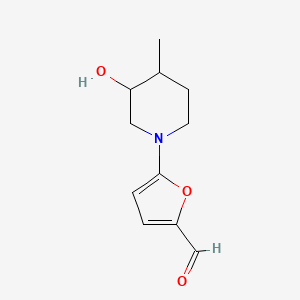

5-(3-Hydroxy-4-methylpiperidin-1-yl)furan-2-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(3-Hydroxy-4-methylpiperidin-1-yl)furan-2-carbaldehyde is a chemical compound with the molecular formula C11H15NO3 It features a furan ring substituted with a piperidine moiety, which is further functionalized with a hydroxyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Hydroxy-4-methylpiperidin-1-yl)furan-2-carbaldehyde typically involves the formation of the furan ring followed by the introduction of the piperidine moiety. One common method involves the reaction of furfural with a suitable piperidine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification using chromatographic techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(3-Hydroxy-4-methylpiperidin-1-yl)furan-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The aldehyde group can be reduced to an alcohol.

Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: 5-(3-Hydroxy-4-methylpiperidin-1-yl)furan-2-carboxylic acid.

Reduction: 5-(3-Hydroxy-4-methylpiperidin-1-yl)furan-2-methanol.

Substitution: Various ethers or esters depending on the substituent introduced.

Scientific Research Applications

5-(3-Hydroxy-4-methylpiperidin-1-yl)furan-2-carbaldehyde has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(3-Hydroxy-4-methylpiperidin-1-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the hydroxyl and aldehyde groups allows for hydrogen bonding and other interactions that can influence biological pathways.

Comparison with Similar Compounds

Similar Compounds

5-(Hydroxymethyl)furfural: A related compound with a hydroxymethyl group instead of the piperidine moiety.

5-(Chloromethyl)furfural: Similar structure but with a chloromethyl group.

Levulinic acid: Another furan derivative with different functional groups.

Uniqueness

5-(3-Hydroxy-4-methylpiperidin-1-yl)furan-2-carbaldehyde is unique due to the combination of the furan ring and the piperidine moiety, which imparts distinct chemical and biological properties

Biological Activity

5-(3-Hydroxy-4-methylpiperidin-1-yl)furan-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and the implications for therapeutic applications, supported by various research findings and studies.

Structural Characteristics

The compound has a molecular formula of C12H15N1O3 and a molecular weight of approximately 209.24 g/mol. Its structure includes:

- A furan ring , which is known for its reactivity and presence in various bioactive compounds.

- A piperidine moiety with a hydroxyl group at the 3-position, enhancing its potential interactions with biological targets.

Antibacterial Properties

Research indicates that this compound exhibits notable antibacterial properties. This makes it a candidate for developing new therapeutic agents against bacterial infections. Studies have focused on its interaction with bacterial enzymes and receptors, aiming to elucidate its mechanism of action.

The biological activity of this compound is primarily attributed to its structural components, particularly the furan and piperidine parts. Ongoing research is investigating:

- Binding affinities : How the compound interacts with specific molecular targets.

- Pharmacological effects : The potential therapeutic applications based on its interactions at the cellular level.

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of this compound:

-

Antibacterial Activity Assessment :

- A study demonstrated that this compound inhibited the growth of several bacterial strains, showing effectiveness comparable to existing antibiotics.

- The Minimum Inhibitory Concentration (MIC) values were determined, indicating promising antibacterial potency.

-

Mechanistic Studies :

- Research has shown that the compound interacts with bacterial cell membranes, disrupting their integrity and leading to cell death.

- Further investigations into enzyme inhibition revealed that it may act on specific targets involved in bacterial metabolism.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-(Hydroxymethyl)furfural | Contains a furan ring | Lacks piperidine moiety; primarily used as a sugar derivative |

| 2,5-Furandicarboxylic Acid | Contains two carboxylic acid groups | Different functional groups leading to distinct reactivity |

| This compound | Furan ring with hydroxylated piperidine | Enhanced biological activity due to specific structural arrangement |

| 5-(3-Hydroxy-3-methylpiperidin-1-yl)furan-2-carbaldehyde | Similar piperidine structure | Potentially different pharmacological properties |

Synthesis Methods

The synthesis of this compound typically involves reactions between furan derivatives and piperidine derivatives. A common synthetic route includes:

- Formation of the Furan Ring : Starting from furan derivatives.

- Piperidine Substitution : Introducing the piperidine moiety at the appropriate position.

- Hydroxylation : Adding the hydroxyl group to enhance biological activity.

Properties

Molecular Formula |

C11H15NO3 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

5-(3-hydroxy-4-methylpiperidin-1-yl)furan-2-carbaldehyde |

InChI |

InChI=1S/C11H15NO3/c1-8-4-5-12(6-10(8)14)11-3-2-9(7-13)15-11/h2-3,7-8,10,14H,4-6H2,1H3 |

InChI Key |

QIVWFFRHIWCGNF-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCN(CC1O)C2=CC=C(O2)C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.